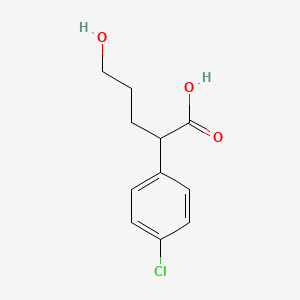

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid

Description

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid is a chlorinated phenyl-substituted pentanoic acid derivative with a hydroxyl group at the fifth carbon. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, particularly those involving substituted phenyl or heterocyclic moieties . Key structural features include:

- Phenyl substitution: A 4-chlorophenyl group at position 2.

- Hydroxyl group: At position 5 of the pentanoic acid chain.

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-hydroxypentanoic acid |

InChI |

InChI=1S/C11H13ClO3/c12-9-5-3-8(4-6-9)10(11(14)15)2-1-7-13/h3-6,10,13H,1-2,7H2,(H,14,15) |

InChI Key |

LDZCMBVDODZWII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCCO)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent reduction to yield the desired hydroxy acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(4-Chloro-phenyl)-5-oxo-pentanoic acid.

Reduction: 2-(4-Chloro-phenyl)-5-hydroxy-pentanol.

Substitution: 2-(4-Amino-phenyl)-5-hydroxy-pentanoic acid or 2-(4-Mercapto-phenyl)-5-hydroxy-pentanoic acid.

Scientific Research Applications

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the chloro-phenyl ring can engage in hydrophobic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula inference.

Table 2: Pharmacological and Industrial Relevance

Key Research Findings

Structural Effects on Reactivity: Ether-linked analogs (e.g., 5-(4-Chloro-phenoxy)-pentanoic acid) exhibit higher polarity and solubility compared to thioether or hydrocarbon-linked derivatives . Hydroxyl and oxo groups (e.g., in this compound and 5-(4-fluorophenyl)-5-oxopentanoic acid) enhance hydrogen-bonding capacity, influencing bioavailability and metabolic pathways .

Synthetic Utility: Chlorophenyl-substituted pentanoic acids are critical intermediates in agrochemicals. For example, metconazole synthesis relies on chlorophenyl-containing precursors . BOC-protected derivatives (e.g., ) are pivotal in peptide chemistry, enabling controlled amine deprotection .

Biological Activity

2-(4-Chloro-phenyl)-5-hydroxy-pentanoic acid, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound possesses a unique structure that contributes to its biological activity. Its chemical formula is C₁₁H₁₃ClO₃, characterized by a chloro-substituted phenyl group and a hydroxylated pentanoic acid chain.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. This property could be beneficial in developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Free Radical Scavenging : The hydroxyl group in the structure is believed to play a significant role in its ability to neutralize free radicals.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, thus reducing inflammation.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cell signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as an antioxidant agent .

- Anti-inflammatory Research : In a controlled experiment, the compound was shown to decrease levels of TNF-alpha and IL-6 in human cell lines exposed to inflammatory stimuli .

- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.